5,12-Dimethoxynaphtho[2,3-a]azulene
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Overview
Description
5,12-Dimethoxynaphtho[2,3-a]azulene is an organic compound that belongs to the class of azulenes Azulenes are aromatic hydrocarbons known for their unique structure, which consists of fused five- and seven-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dimethoxynaphtho[2,3-a]azulene typically involves the functionalization of azulene derivatives. One common method includes the direct C-H activation of azulene with aryl iodides in the presence of palladium catalysts . The reaction conditions often involve heating the mixture at elevated temperatures under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar catalytic processes. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
5,12-Dimethoxynaphtho[2,3-a]azulene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
5,12-Dimethoxynaphtho[2,3-a]azulene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of optoelectronic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 5,12-Dimethoxynaphtho[2,3-a]azulene involves its interaction with various molecular targets. For instance, its antioxidant activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Azulene: The parent compound, known for its blue color and aromatic properties.
Guaiazulene: A derivative with additional methyl and isopropyl groups, used in cosmetics and pharmaceuticals.
Chamazulene: Another derivative with anti-inflammatory properties, found in chamomile oil.
Uniqueness
5,12-Dimethoxynaphtho[2,3-a]azulene stands out due to its specific methoxy substitutions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its stability and solubility, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
89398-67-4 |
---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
11,18-dimethoxytetracyclo[8.8.0.02,8.012,17]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C20H16O2/c1-21-19-15-10-6-7-11-16(15)20(22-2)18-14-9-5-3-4-8-13(14)12-17(18)19/h3-12H,1-2H3 |
InChI Key |
QQQATLYFXLHUAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=C(C3=C4C=CC=CC=C4C=C31)OC |
Origin of Product |
United States |
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